[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a secondary amine hydrochloride derivative featuring a 1,3,4-oxadiazole core substituted with a phenyl group. The hydrochloride salt improves solubility in polar solvents, making it suitable for biological assays .
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOZVJJSFJDQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Phenyl-1,3,4-oxadiazole Core
The key intermediate, 5-phenyl-1,3,4-oxadiazole, is typically prepared by cyclization of appropriate hydrazide precursors with orthoesters or related reagents.
- Starting Material: Isonicotinic acid hydrazide or related acid hydrazides.
- Cyclization Reagent: Triethyl orthobenzoate is commonly used for the formation of the 1,3,4-oxadiazole ring bearing the phenyl substituent.
- Reaction Conditions: The hydrazide is refluxed with triethyl orthobenzoate for approximately 24 hours. After completion, excess reagent is removed under reduced pressure.
- Purification: The crude product is washed with cold ethanol and recrystallized to obtain pure 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine or related oxadiazole derivatives.
- Yield and Physical Data: Yields are typically high (around 80-90%), and the product is isolated as a light yellow solid with melting points in the range of 160–161°C.
Introduction of the Propan-2-amine Side Chain
The attachment of the propan-2-amine moiety to the oxadiazole ring is achieved through alkylation or reductive amination methods.
- General Approach: The oxadiazole intermediate bearing a reactive methyl or halomethyl group at the 2-position is reacted with isopropylamine.
- Reaction Medium: Common solvents include ethanol or acetic acid, which facilitate reflux conditions and solubilize reactants.
- Reaction Conditions: The mixture is refluxed under controlled temperature, typically monitored via thin layer chromatography (TLC) to track reaction progress.
- Purification: The crude amine product is purified by crystallization or recrystallization, often yielding the free base.
- Conversion to Hydrochloride Salt: The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt, improving stability and handling properties.
Alternative Synthetic Routes and Enhancements
Recent literature also describes microwave-assisted synthesis and use of various hydrazide derivatives to improve yields and reduce reaction times.
- Microwave-Assisted Cyclization: Using household microwave ovens at controlled power settings (e.g., 60% power for 15 minutes) has been reported to produce oxadiazole derivatives with yields of 60-80%, significantly reducing reaction times compared to conventional reflux.
- Use of Hydrazides and Carbon Disulfide: Some methods involve preparing 1,3,4-oxadiazole-2-thiones from hydrazides and carbon disulfide, followed by further functionalization to introduce amino groups.
- Reactions with Cyanogen Bromide: Hydrazides reacted with cyanogen bromide in alkaline solutions yield 2-amino-1,3,4-oxadiazole derivatives, which can be further modified to incorporate the propan-2-amine side chain.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of hydrazide | Isonicotinic acid hydrazide + triethyl orthobenzoate, reflux 24 h | 80-90 | Formation of 5-phenyl-1,3,4-oxadiazole core |
| 2 | Alkylation/Reductive amination | Oxadiazole intermediate + isopropylamine, reflux in ethanol/acetic acid | 70-85 | Introduction of propan-2-amine side chain |
| 3 | Salt formation | Treatment with HCl in ethanol/ether | Quantitative | Conversion to hydrochloride salt for stability |
| 4 | Microwave-assisted synthesis | Microwave irradiation at 60% power, ~15 min | 60-80 | Alternative rapid synthesis method for oxadiazole |
| 5 | Hydrazide + CS2 cyclization | Hydrazide + carbon disulfide, reflux | Variable | Formation of 1,3,4-oxadiazole-2-thiones |
| 6 | Reaction with cyanogen bromide | Hydrazide + cyanogen bromide in alkaline medium | Variable | Synthesis of 2-amino-1,3,4-oxadiazole derivatives |
Analytical and Characterization Techniques
Throughout the synthesis, the following analytical methods are employed to confirm structure and purity:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the chemical environment of protons and carbons in the oxadiazole ring and side chains.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Melting Point Determination: Used to assess purity and identity.
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis.
- Elemental Analysis: Confirms the composition of the final hydrochloride salt.
Research Findings and Optimization
- The use of triethyl orthobenzoate is essential for high-yield formation of the phenyl-substituted oxadiazole ring.
- Reflux times of approximately 24 hours ensure complete cyclization.
- Microwave-assisted synthesis offers a promising alternative to reduce reaction times without significant loss in yield.
- Formation of the hydrochloride salt improves compound stability and solubility, facilitating further pharmaceutical development.
- The propan-2-amine side chain introduction is best achieved under reflux in ethanol or acetic acid, with reaction monitoring to optimize yields and minimize side products.
This detailed synthesis overview of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride integrates diverse research findings and practical methodologies, providing a comprehensive guide for its preparation in professional and research settings.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate to form corresponding oxadiazole derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other aromatic or aliphatic groups .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate, chloramine-T.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions .
Scientific Research Applications
Medicinal Chemistry
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is being explored for its potential therapeutic properties. Its oxadiazole moiety is known for bioactivity, particularly in the development of new pharmaceuticals targeting various diseases.
Case Study: Antimicrobial Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Proteomics Research
The compound is utilized as a biochemical reagent in proteomics research. It aids in the study of protein interactions and modifications, which are crucial for understanding cellular processes and disease mechanisms.
Case Study: Protein Interaction Studies
In proteomics, this compound has been employed to investigate protein-ligand interactions. Its ability to stabilize certain protein conformations makes it a valuable tool for researchers studying enzyme mechanisms and drug design .
Agricultural Chemistry
There is emerging interest in the application of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride in agricultural chemistry as a potential pesticide or herbicide due to its bioactive properties.
Case Study: Herbicidal Activity
Preliminary studies suggest that oxadiazole derivatives can exhibit herbicidal activity against specific weed species. This application could lead to the development of new environmentally friendly agricultural chemicals .
Safety Data Summary
| Hazard Identification | Precautionary Statements |
|---|---|
| May cause irritation | Use protective gloves and eyewear |
| Handle in a well-ventilated area | Avoid release into the environment |
Mechanism of Action
The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways:
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Antiviral Activity: : The compound inhibits viral entry by binding to the viral envelope proteins, preventing the virus from attaching to and entering host cells .
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Anticancer Activity: : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
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Antimicrobial Activity: : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death .
Comparison with Similar Compounds
Hydrazide-Functionalized Analogs
Compounds such as N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) and N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d) () share the 5-phenyl-1,3,4-oxadiazole moiety but incorporate hydrazide and aromatic substituents. These modifications result in higher melting points (e.g., 295–296°C for 6d ) compared to the target compound, likely due to enhanced intermolecular hydrogen bonding and π-π stacking .
Thiazole and Pyridine Hybrids
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () replaces the isopropyl group with a thiazole ring, introducing additional nitrogen atoms that may improve metal-binding properties.
Amine-Substituted Oxadiazoles
Compounds like QB-2598 (Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine) and QV-7297 (N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride) () feature methylamine substituents instead of isopropylamine. The bulkier isopropyl group in the target compound may confer higher lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Oxadiazole vs. Thiadiazole Derivatives
The 1,3,4-thiadiazole analog 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () replaces the oxygen atom in the oxadiazole ring with sulfur.
1,2,4-Oxadiazole Isomers
Compounds such as 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride () and 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride () exhibit regioisomeric oxadiazole cores. The 1,3,4-oxadiazole in the target compound is less common in drug design but offers distinct electronic properties due to the positioning of heteroatoms .
Physicochemical and Structural Properties
Crystallographic Insights
The crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine () reveals a planar oxadiazole ring with a phenyl group inclined at 13.42°, stabilized by N–H⋯N hydrogen bonds. The target compound’s isopropyl group likely disrupts this planarity, reducing crystallinity but improving solubility .
Thermal Stability
Melting points of analogs vary widely:
- 6d : 295–296°C ()
- 6e : 158–159°C ()
The target compound’s melting point is unreported but expected to be lower than 6d due to reduced hydrogen-bonding capacity.
Data Table: Key Comparative Metrics
Biological Activity
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₅N₃O·HCl
- Molecular Weight : 217.27 g/mol
- CAS Number : 1193388-76-9
Synthesis
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through oxidative cyclization of N-acyl hydrazones or by reacting aromatic hydrazides with aldehydes.
- Introduction of the Phenyl Group : A nucleophilic substitution reaction where a phenyl halide reacts with the oxadiazole intermediate.
- Attachment of Propan-2-ylamine : The final step involves reacting the oxadiazole derivative with isopropylamine under reflux conditions in an organic solvent like ethanol .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to oxadiazoles. For instance, derivatives similar to (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine have shown significant cytotoxic effects against various cancer cell lines:
- IC₅₀ Values : Compounds in this class exhibited IC₅₀ values ranging from 1.88 µM to 42.30 µM against different tumor cell lines such as MCF7 and A549 .
The biological activity of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride may be attributed to its ability to inhibit specific enzymes and modulate signaling pathways:
- Inhibition of Notum Carboxylesterase : This compound has been shown to effectively inhibit Notum carboxylesterase, which plays a role in Wnt signaling pathways crucial for cell proliferation and differentiation.
- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in cancer cells, leading to apoptosis without significant toxicity at lower doses.
Case Studies
A recent study focused on the synthesis and biological evaluation of oxadiazole derivatives demonstrated that modifications in the oxadiazole structure can significantly enhance antitumor activity. The study reported that certain derivatives exhibited higher potency compared to standard chemotherapeutic agents like carboplatin .
Example Case Study
In a controlled laboratory setting:
- Tested Compound : (5-Phenyl-1,3,4-Oxadiazol-2-Yl)methylamine hydrochloride.
- Dosage : Various concentrations were tested on human cancer cell lines.
Results indicated that at a concentration of 10 µM, the compound reduced cell viability by over 50% in MCF7 cells within 48 hours.
Q & A
Q. What strategies address inconsistent biological activity data in antimicrobial assays?
- Case Study : In disc diffusion assays (e.g., Table 2 in ), variations in zone-of-inhibition diameters may arise from:
- Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance bioavailability .
- Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models separately. Adjust inoculum density to 1×10⁶ CFU/mL for consistency .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antiviral activity?
- Methodology :
- Scaffold Modification : Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to improve binding to viral entry proteins (e.g., SARS-CoV-2 spike protein) .
- Bioisosteric Replacement : Substitute the phenyl group on the oxadiazole with pyridyl or thiophene to modulate electronic effects and solubility .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., ACE2 receptor). Prioritize derivatives with ΔG < −8 kcal/mol .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 50% vs. 70% for amine coupling) may stem from trace moisture in THF. Use molecular sieves for solvent drying .
- Biological Activity : Inconsistent antiviral IC₅₀ values could reflect differences in cell lines (e.g., Vero E6 vs. Calu-3). Standardize protocols using WHO-recommended cell models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
